molecular formula C21H22ClNO4S B11624507 Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11624507
M. Wt: 419.9 g/mol
InChI Key: CUPOPGWAZZSJLG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzofuran core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Introduction of Substituents: Chlorination, hydroxylation, and sulfenylation reactions are used to introduce the chloro, hydroxy, and phenylsulfanyl groups, respectively.

    Esterification: The carboxylate ester group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Dimethylaminomethylation: The dimethylaminomethyl group is added via a Mannich reaction, involving formaldehyde and dimethylamine under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), under basic or neutral conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted benzofuran derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology:

    Pharmacology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate depends on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the phenylsulfanyl group could influence its binding affinity to proteins.

Comparison with Similar Compounds

  • Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate
  • Ethyl 4-chloro-6-[(methylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Comparison:

  • Structural Differences: Variations in the halogen substituent (chlorine vs. bromine) or the amino group (dimethylamino vs. methylamino) can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: The specific combination of substituents in Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate provides a unique profile of chemical reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview highlights the complexity and potential applications of this compound in various scientific fields

Properties

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-(phenylsulfanylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H22ClNO4S/c1-4-26-21(25)18-16(12-28-14-8-6-5-7-9-14)27-15-10-13(11-23(2)3)20(24)19(22)17(15)18/h5-10,24H,4,11-12H2,1-3H3

InChI Key

CUPOPGWAZZSJLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)CSC3=CC=CC=C3

Origin of Product

United States

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